molecular formula C19H26N2O2 B2767164 3-(adamantan-1-yl)-1-(4-ethoxyphenyl)urea CAS No. 313403-20-2

3-(adamantan-1-yl)-1-(4-ethoxyphenyl)urea

Cat. No.: B2767164
CAS No.: 313403-20-2
M. Wt: 314.429
InChI Key: KPLXQTZYWXBIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(adamantan-1-yl)-1-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C19H26N2O2 and its molecular weight is 314.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-23-17-5-3-16(4-6-17)20-18(22)21-19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15H,2,7-12H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLXQTZYWXBIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preamble and Contextualization of 3 Adamantan 1 Yl 1 4 Ethoxyphenyl Urea Within Medicinal Chemistry

Significance of Urea (B33335) Derivatives in Contemporary Drug Discovery

Urea and its derivatives are fundamental building blocks in the realm of medicinal chemistry, prized for their unique structural and functional characteristics. nih.govmdpi.com The urea functional group, with its capacity to act as both a hydrogen bond donor and acceptor, facilitates robust interactions with biological targets such as enzymes and receptors. nih.gov This ability to form multiple, stable hydrogen bonds is a key determinant of the potency and selectivity of many therapeutic agents. nih.gov

Historically, the journey of urea derivatives in medicine has been marked by significant milestones, from early synthetic antitrypanosomal agents to a wide array of modern pharmaceuticals. nih.govmdpi.com Today, the urea motif is integral to the design of drugs across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. nih.gov Its incorporation into a molecular scaffold can profoundly influence a compound's pharmacokinetic and pharmacodynamic profiles, enhancing properties such as metabolic stability and bioavailability. nih.gov The versatility of urea derivatives also extends to their use as linkers in more complex molecular architectures, such as antibody-drug conjugates. nih.gov

Role of Adamantane (B196018) Scaffolds in Bioactive Compound Design

Furthermore, the steric bulk of the adamantane group can shield adjacent functional groups from metabolic degradation, thereby prolonging the compound's half-life in the body. amanote.comnih.gov This "metabolic shielding" effect is a valuable tool in overcoming the challenges of rapid drug clearance. Adamantane's rigidity also provides a stable anchor for the precise spatial orientation of other pharmacophoric elements, allowing for optimized binding to target proteins. mdpi.com The first adamantane-containing drug to be approved, amantadine (B194251), highlighted the therapeutic potential of this unique scaffold and paved the way for the development of numerous other adamantane-based therapeutics. amanote.com

Rational Design and Synthesis Initiatives for 3-(adamantan-1-yl)-1-(4-ethoxyphenyl)urea

The design of this compound is a prime example of a rational approach to drug discovery, leveraging the advantageous properties of both the adamantane and urea functionalities. This compound has been investigated, among other adamantyl ureas, as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids that regulate blood pressure, inflammation, and pain. nih.govnih.gov

The rationale for its design is rooted in the established pharmacophore for sEH inhibitors, which typically consists of a hydrogen bond-accepting group (the urea moiety) and a lipophilic region (the adamantane scaffold) that interacts with a hydrophobic pocket in the enzyme's active site. The 4-ethoxyphenyl group serves as an additional point of interaction and can be modified to fine-tune the compound's properties.

The synthesis of this compound and related compounds generally involves the reaction of an appropriate isocyanate with an amine. For instance, the synthesis of a structurally similar compound, 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, was achieved by reacting 1-adamantyl isocyanate with 4-bromoaniline. researchgate.net A similar strategy would involve the reaction of 1-adamantyl isocyanate with 4-ethoxyaniline to yield the target compound.

Reactant 1Reactant 2ProductReaction Type
1-Adamantyl isocyanate4-EthoxyanilineThis compoundNucleophilic Addition

Overview of Research Trajectories for Novel Adamantane-Urea Conjugates

The promising biological activities of adamantane-urea conjugates have spurred further research into the development of novel derivatives with enhanced therapeutic profiles. A significant focus of this research has been on the optimization of sEH inhibitors. Structure-activity relationship (SAR) studies have explored the impact of various substitutions on both the adamantane and the phenyl rings. nih.gov

For example, research has shown that the introduction of substituents on the adamantane scaffold can modulate the inhibitory potency and metabolic stability of these compounds. escholarship.org Similarly, modifications to the spacer connecting the adamantane and urea moieties can influence binding affinity and residence time at the target enzyme. nih.gov

Compound ModificationObserved EffectTherapeutic Implication
Substitution on the adamantane ringAltered potency and metabolic stabilityOptimization of pharmacokinetic properties
Modification of the linker between adamantane and ureaChanges in binding affinity and residence timeEnhancement of target engagement
Variations in the phenyl ring substituentFine-tuning of physicochemical propertiesImproved solubility and bioavailability

Beyond sEH inhibition, adamantane-urea derivatives are being investigated for other therapeutic applications, including their potential as anticancer and antitubercular agents. nih.gov The unique combination of lipophilicity, rigidity, and hydrogen bonding capacity makes this class of compounds a versatile platform for the development of new drugs targeting a range of diseases. Future research will likely focus on further elucidating the mechanisms of action of these compounds and expanding their therapeutic applications.

Advanced Synthetic Methodologies and Chemical Transformations of 3 Adamantan 1 Yl 1 4 Ethoxyphenyl Urea

Retrosynthetic Analysis and Key Precursors for 3-(adamantan-1-yl)-1-(4-ethoxyphenyl)urea

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. chemrxiv.org For this compound, the most logical disconnection is at the C-N bonds of the urea (B33335) functional group. This reveals two primary retrosynthetic pathways, each involving the coupling of an amine with an isocyanate.

Pathway A: Disconnection of the C-N bond adjacent to the adamantane (B196018) group suggests 1-adamantylamine and 4-ethoxyphenyl isocyanate as the key precursors.

Pathway B: Alternatively, disconnection of the C-N bond adjacent to the ethoxyphenyl group points to 4-ethoxyaniline and 1-adamantyl isocyanate as the starting materials.

Both pathways are synthetically viable as all four key precursors are commercially available, making the choice between them often dependent on reagent cost, availability, and specific laboratory conditions.

Precursor NameStructureRole in SynthesisPathway
1-AdamantylamineC₁₀H₁₇NAmine ComponentA
4-Ethoxyphenyl isocyanateC₉H₉NO₂Isocyanate ComponentA
4-EthoxyanilineC₈H₁₁NOAmine ComponentB
1-Adamantyl isocyanateC₁₁H₁₅NOIsocyanate ComponentB

Optimized Synthetic Routes for this compound

The reaction between an isocyanate and an amine is the most direct and widely used method for the synthesis of unsymmetrical ureas. acs.org This reaction is typically high-yielding, proceeds under mild conditions, and generates no byproducts, resulting in high atom economy.

The synthesis of this compound can be efficiently achieved by reacting stoichiometric amounts of 1-adamantylamine with 4-ethoxyphenyl isocyanate (Pathway A) or 1-adamantyl isocyanate with 4-ethoxyaniline (Pathway B). sigmaaldrich.com The reaction is generally performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature. The product often precipitates from the reaction mixture and can be isolated by simple filtration, yielding a high-purity product without the need for chromatographic purification.

ParameterTypical Condition
Reactants1-Adamantyl Isocyanate and 4-Ethoxyaniline
SolventAnhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
TemperatureRoom Temperature (20-25 °C)
Reaction Time2-12 hours
Work-upFiltration of precipitated product
Expected Yield>90%

To avoid the handling of potentially hazardous isocyanates, several alternative, phosgene-free methods have been developed for urea synthesis. nih.gov These methods often involve the in-situ generation of a reactive carbonyl intermediate.

One prominent alternative is the use of a carbonylating agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI). In this two-step, one-pot procedure, one of the amine precursors (e.g., 1-adamantylamine) is first reacted with CDI to form an adamantyl-carbamoyl-imidazole intermediate. Subsequent addition of the second amine (4-ethoxyaniline) displaces the imidazole (B134444) group to form the desired urea product.

Another advanced methodology involves the palladium-catalyzed C-N cross-coupling of a protected urea, like benzylurea, with an aryl halide. nih.gov This multi-step approach allows for the sequential introduction of different aryl or alkyl groups, offering a versatile route to complex unsymmetrical ureas. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of environmentally benign processes. nih.gov The synthesis of ureas has evolved to incorporate several green chemistry principles.

A primary focus has been the replacement of highly toxic phosgene (B1210022), traditionally used to produce isocyanates, with safer substitutes. nih.govresearchgate.net The use of pre-formed isocyanates or phosgene-free alternatives like CDI, triphosgene, or the Curtius rearrangement of carboxylic acids to generate isocyanates in situ are significant improvements in safety and environmental impact. chemrxiv.orgnih.gov

Furthermore, the choice of solvent plays a crucial role. While traditional syntheses use organic solvents, research has shown that some urea formations can be performed in water, which simplifies product isolation through filtration and avoids the use of volatile organic compounds (VOCs). chemrxiv.org Looking toward future sustainability, novel electrochemical methods are being explored that can produce urea directly from nitrogen and carbon dioxide under ambient conditions, representing a potentially transformative green route. nih.govorscience.ru

Derivatization and Analog Synthesis of this compound

The rigid adamantane scaffold offers several positions for functionalization, allowing for the synthesis of a diverse library of analogs. The tertiary C-H bonds at the bridgehead positions (C3, C5, and C7) are particularly amenable to chemical modification.

A common strategy begins with 1-adamantanecarboxylic acid. Under strongly acidic conditions, this compound can react with various nucleophiles, such as azoles, to introduce substituents at the C3 position, yielding bifunctional building blocks. nih.gov Similarly, Koch-Haaf carbonylation can introduce a second carboxylic acid group at the C3 position, forming 1,3-adamantane dicarboxylic acid. jlu.edu.cn These functionalized adamantane cores can then be converted to the corresponding amines or isocyanates via standard transformations (e.g., Curtius or Hofmann rearrangement for amines, or reaction with phosgene equivalents for isocyanates) and subsequently used to synthesize urea analogs. For instance, the synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane has been reported, which can be reacted with various amines to produce ureas with a modified adamantane core. nih.gov Recent advances in photoredox and H-atom transfer catalysis have also enabled the direct C-H functionalization of adamantanes with excellent selectivity for the tertiary positions, providing a powerful tool for late-stage derivatization. nih.govchemrxiv.org

Substituent Variations on the Ethoxyphenyl Ring

The ethoxyphenyl ring of this compound presents a versatile scaffold for synthetic modifications aimed at modulating the compound's physicochemical and pharmacological properties. Research into related adamantane-urea derivatives has demonstrated that the introduction of various substituents on the phenyl ring can significantly influence factors such as lipophilicity, metabolic stability, and target binding affinity.

A common strategy involves the introduction of electron-withdrawing or electron-donating groups at different positions of the phenyl ring. For instance, halogenation, such as the incorporation of fluorine or chlorine atoms, has been explored in analogous structures. nih.gov These modifications can alter the electronic nature of the aromatic ring and introduce new potential points of interaction with biological targets. The synthesis of such derivatives would typically involve starting from a substituted 4-ethoxyaniline precursor.

Another avenue for modification is the introduction of alkyl groups, such as methyl substituents. nih.gov These can impact the compound's lipophilicity and steric profile. Furthermore, the ethoxy group itself can be varied, for example, by altering the alkyl chain length or introducing branching, to fine-tune the molecule's properties. More complex modifications could involve the introduction of functional groups that can participate in hydrogen bonding or other non-covalent interactions, thereby potentially enhancing biological activity.

The following table illustrates some potential substituent variations on the ethoxyphenyl ring, based on modifications reported for analogous adamantane-urea compounds:

Substituent Position Type of Substituent Potential Impact
Ortho to Urea Linkage Halogen (e.g., -F, -Cl) Altered electronic properties, potential for new interactions
Meta to Urea Linkage Halogen (e.g., -F, -Cl) Modified lipophilicity and electronic distribution
Ortho or Meta to Ethoxy Group Alkyl (e.g., -CH3) Increased lipophilicity, altered steric profile
Para to Urea Linkage (replacing ethoxy) Alkoxy of varying chain length Fine-tuning of lipophilicity and solubility

Isosteric Replacements within the Urea Linkage

Isosteric replacement is a widely employed strategy in medicinal chemistry to improve the properties of a lead compound by substituting a functional group with another group of similar size, shape, and electronic character. In the context of this compound, the urea linkage (-NH-C(=O)-NH-) is a key structural feature that can be targeted for isosteric modification.

One of the most common isosteric replacements for a urea is a thiourea (B124793) group (-NH-C(=S)-NH-). The substitution of the carbonyl oxygen with a sulfur atom alters the electronic properties and hydrogen bonding capabilities of the linker, which can in turn affect the compound's biological activity and pharmacokinetic profile. The synthesis of the corresponding thiourea analog, 1-(adamantan-1-yl)-3-(4-ethoxyphenyl)thiourea, would typically involve the reaction of adamantyl isothiocyanate with 4-ethoxyaniline.

The table below summarizes the primary isosteric replacement for the urea linkage in the title compound:

Original Linkage Isosteric Replacement Name of Analogous Compound
Urea (-NH-C(=O)-NH-) Thiourea (-NH-C(=S)-NH-) 1-(adamantan-1-yl)-3-(4-ethoxyphenyl)thiourea

Molecular Architecture and Conformational Dynamics of 3 Adamantan 1 Yl 1 4 Ethoxyphenyl Urea

High-Resolution Structural Elucidation of 3-(adamantan-1-yl)-1-(4-ethoxyphenyl)urea

The precise determination of a molecule's three-dimensional structure is paramount for understanding its function and properties. While a crystal structure for this compound is not publicly available, a high-resolution X-ray crystallographic analysis of the closely related analogue, 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, provides significant insights into the likely molecular geometry and packing of the title compound. researchgate.net

Table 1: Crystallographic Data for the Analogue 3-(adamantan-1-yl)-1-(4-bromophenyl)urea researchgate.net

Parameter Value
Chemical Formula C17H21BrN2O
Crystal System Orthorhombic
Space Group Pna21
a (Å) 9.2558(12)
b (Å) 13.0186(17)
c (Å) 13.4684(18)
V (Å3) 1622.9(4)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are powerful tools for elucidating the conformational dynamics of molecules in both solution and the solid state.

NMR Spectroscopy: The 1H and 13C NMR spectra of adamantyl urea (B33335) derivatives provide characteristic signals that can confirm the molecular structure. For this compound, the 1H NMR spectrum would be expected to show distinct signals for the aromatic protons of the ethoxyphenyl group, the ethoxy group's ethyl protons (a quartet and a triplet), and the protons of the adamantyl cage. The protons of the urea N-H groups would appear as distinct signals, and their chemical shifts could be sensitive to solvent and concentration, indicating their involvement in hydrogen bonding.

The 13C NMR spectrum of the bromo-analogue shows characteristic peaks for the adamantane (B196018) carbons, the aromatic carbons, and the urea carbonyl carbon. researchgate.net A similar pattern would be expected for the ethoxy analogue, with additional signals corresponding to the ethoxy group's carbons.

Table 2: Expected 13C NMR Chemical Shifts for Adamantane and Urea Moieties in this compound (based on the bromo-analogue) researchgate.net

Carbon Atom Expected Chemical Shift (ppm)
Adamantane-C 29 - 51

Vibrational Spectroscopy: The infrared (IR) spectrum of ureas is characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations. The positions of these bands are highly sensitive to the extent and nature of hydrogen bonding. In the solid state, the presence of strong intermolecular hydrogen bonds typically leads to a red-shift (lower frequency) of the N-H and C=O stretching bands compared to the gas phase or dilute solutions. nih.gov For this compound, the IR spectrum would be expected to exhibit N-H stretching bands in the region of 3200-3400 cm-1 and a strong C=O stretching band around 1630-1660 cm-1, indicative of a hydrogen-bonded urea system.

Intra- and Intermolecular Interactions in this compound

The solid-state architecture of molecular crystals is governed by a delicate balance of various non-covalent interactions. In the case of this compound, hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions are expected to play crucial roles in defining the crystal packing.

The urea functional group is an excellent hydrogen bond donor (two N-H groups) and acceptor (the carbonyl oxygen), leading to the formation of robust and predictable hydrogen-bonding networks in the solid state. mdpi.com In the crystal structure of the bromo-analogue, molecules are linked by N—H···O=C hydrogen bonds, forming centrosymmetric dimers. researchgate.net This is a common motif in urea derivatives. It is highly probable that this compound would adopt a similar hydrogen-bonding pattern, with the urea groups of adjacent molecules forming strong intermolecular connections. The presence of the ethoxy group introduces an additional potential hydrogen bond acceptor (the oxygen atom), which could lead to more complex hydrogen-bonding networks compared to the bromo-analogue.

Conformational Flexibility and Preferred Conformations of this compound

While specific experimental or computational studies on the conformational analysis of this compound are not extensively available in the public domain, valuable insights can be drawn from the crystallographic data of closely related analogs. One such analog is 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, where the ethoxy group is replaced by a bromine atom. researchgate.net The solid-state structure of this compound provides a reliable model for the preferred conformation of the core adamantyl-urea-phenyl framework.

In the crystal structure of 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, the urea group is essentially planar, facilitating the formation of intermolecular hydrogen bonds, which are a common feature in the crystal packing of urea derivatives. researchgate.net The adamantyl group, being a sterically demanding substituent, adopts a specific orientation relative to the urea linker. Similarly, the phenyl ring is twisted out of the plane of the urea group. This twisted conformation is a common feature in N-aryl ureas and is influenced by the steric hindrance between the ortho-protons of the phenyl ring and the substituents on the adjacent nitrogen atom.

The conformational flexibility in solution is expected to be greater than in the solid state. The key degrees of rotational freedom include:

Rotation around the N(urea)-C(adamantyl) bond: This rotation will determine the orientation of the adamantane cage relative to the rest of the molecule.

Rotation around the N(urea)-C(phenyl) bond: This rotation governs the dihedral angle between the urea plane and the phenyl ring.

Rotation around the C(phenyl)-O(ether) and O(ether)-C(ethyl) bonds: These rotations determine the conformation of the ethoxy tail.

Computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations are powerful tools for exploring the potential energy surface of flexible molecules and identifying low-energy conformers. nih.govmdpi.com Such studies on analogous systems can provide quantitative data on rotational energy barriers and the relative populations of different conformers in various environments.

Based on the analysis of related structures, it can be inferred that the preferred conformation of this compound will likely feature a trans-trans arrangement across the urea backbone to minimize steric clash. The ethoxy group is expected to be oriented away from the urea moiety to reduce steric hindrance.

The following tables present selected crystallographic data for the analogous compound, 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, which can be considered representative for the core structure of this compound. researchgate.net

Table 1: Selected Bond Lengths for 3-(adamantan-1-yl)-1-(4-bromophenyl)urea researchgate.net

BondLength (Å)
C=O1.23
C(carbonyl)-N(phenyl)1.38
C(carbonyl)-N(adamantyl)1.36
N(adamantyl)-C(adamantyl)1.49
N(phenyl)-C(phenyl)1.42

Table 2: Selected Bond Angles for 3-(adamantan-1-yl)-1-(4-bromophenyl)urea researchgate.net

AngleDegree (°)
O-C-N(phenyl)122.5
O-C-N(adamantyl)122.8
N(phenyl)-C-N(adamantyl)114.7
C(carbonyl)-N(adamantyl)-C(adamantyl)125.9
C(carbonyl)-N(phenyl)-C(phenyl)124.8

Table 3: Torsion Angle in 3-(adamantan-1-yl)-1-(4-bromophenyl)urea researchgate.net

Torsion AngleDegree (°)
C(adamantyl)-N-C(carbonyl)-N-177.3
C(phenyl)-N-C(carbonyl)-N-28.9

The data in these tables for the bromo-analog suggests a relatively planar urea moiety with significant rotation around the N-C(phenyl) bond, leading to a twisted arrangement of the phenyl ring. The adamantyl group is positioned to minimize steric interactions. It is reasonable to expect that this compound would adopt a similar core conformation, with the primary difference being the added flexibility of the ethoxy group.

Computational Chemistry Approaches to Elucidate the Behavior of 3 Adamantan 1 Yl 1 4 Ethoxyphenyl Urea

Quantum Mechanical Calculations for Electronic Structure Analysis of 3-(adamantan-1-yl)-1-(4-ethoxyphenyl)urea

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of a molecule. By solving the Schrödinger equation, or approximations of it, QM methods can provide detailed information about electron distribution, molecular orbital energies, and reactivity. For a molecule like this compound, these calculations are crucial for elucidating its intrinsic chemical nature.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule. wikipedia.orgnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. taylorandfrancis.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the bulky, electron-donating adamantyl group and the electron-rich ethoxyphenyl group will influence the energies and localizations of the frontier orbitals. It is anticipated that the HOMO would be distributed over the electron-rich regions of the molecule, such as the urea (B33335) linkage and the ethoxyphenyl ring, while the LUMO would be more delocalized. Theoretical calculations on related adamantane (B196018) derivatives have been used to understand their electronic properties and reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
3-(adamantan-1-yl)-1-phenylurea-6.2-0.55.7
3-(adamantan-1-yl)-1-(4-methoxyphenyl)urea-6.0-0.45.6
This compound -5.9 -0.3 5.6
3-(adamantan-1-yl)-1-(4-chlorophenyl)urea-6.4-0.85.6

Note: This data is hypothetical and for illustrative purposes, based on general trends observed in related compounds.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. chemrxiv.orglibretexts.org The ESP is calculated at the van der Waals surface of the molecule and is color-coded to represent different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), blue indicates regions of positive potential (electron-poor, attractive to nucleophiles), and green represents neutral regions. researchgate.net

For this compound, the ESP map would likely show a negative potential around the oxygen atom of the carbonyl group in the urea linkage and the oxygen of the ethoxy group, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the urea's N-H groups would exhibit a positive potential, indicating their role as hydrogen bond donors. The adamantyl cage, being a nonpolar hydrocarbon moiety, would be expected to have a relatively neutral potential. Such maps are crucial for understanding how the molecule might interact with a biological target. scispace.com

Molecular Dynamics Simulations for Conformational Sampling of this compound

While quantum mechanics provides insights into the electronic structure of a single conformation, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule over time. nih.gov By simulating the movements of atoms based on a force field, MD can reveal the preferred shapes and flexibility of a molecule in different environments, such as in a solvent or bound to a protein.

Molecular Docking Studies of this compound with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a protein target. Adamantane derivatives are known to target a variety of enzymes. nih.gov

The first step in a molecular docking study is to identify the binding site or "pocket" on the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within this binding pocket. The interactions between the ligand and the protein are then evaluated. For this compound, key interactions would likely involve hydrogen bonds between the urea group and polar amino acid residues in the binding pocket. The bulky and lipophilic adamantyl group would likely occupy a hydrophobic pocket, while the ethoxyphenyl group could engage in pi-stacking or other hydrophobic interactions. Docking studies on similar adamantyl-urea and thiourea (B124793) derivatives have successfully identified key interacting residues in various enzymes. nih.govresearchgate.net

After generating a series of possible binding poses, a scoring function is used to rank them. Scoring functions are mathematical models that estimate the binding affinity between the ligand and the protein for a given pose. researchgate.net These functions take into account various factors such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and conformational strain. The resulting score provides a prediction of the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). While these predictions are not always perfectly accurate, they are invaluable for prioritizing compounds for experimental testing. arxiv.orgarxiv.org

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

ParameterValue
Predicted Binding Energy (kcal/mol)-9.5
Predicted Inhibition Constant (Ki) (nM)50
Key Interacting Residues
Hydrogen Bond DonorsAsn123, Gln187
Hydrogen Bond AcceptorsAsp210
Hydrophobic/van der Waals ContactsLeu34, Val42, Ile98, Phe190
Pi-Stacking InteractionPhe190 with ethoxyphenyl ring

Note: This data is hypothetical and for illustrative purposes, based on typical results from molecular docking studies of small molecule inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For analogues of this compound, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects.

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For adamantyl urea derivatives, a variety of descriptors are typically employed to capture their unique structural characteristics. These can be broadly categorized as follows:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, number of atoms, number of bonds, and counts of specific atom types or functional groups.

Topological Descriptors: These describe the connectivity of atoms in a molecule and are sensitive to its size, shape, and degree of branching. Examples include the Kier & Hall molecular connectivity indices and Wiener index.

Geometrical Descriptors: These 3D descriptors are derived from the spatial arrangement of atoms and include molecular surface area, volume, and moments of inertia. The bulky adamantane cage makes these descriptors particularly important.

Physicochemical Descriptors: These account for properties like lipophilicity (logP), polarizability, and molar refractivity. The ethoxyphenyl group in the target compound significantly influences these properties. nih.gov

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential.

In a typical QSAR study on adamantyl urea analogues, a large pool of descriptors is initially calculated using specialized software. Subsequently, statistical methods like genetic algorithms or stepwise regression are used to select a smaller subset of descriptors that have the most significant correlation with the biological activity. researchgate.net

Table 1: Examples of Descriptors Used in QSAR Studies of Adamantyl Urea Analogues

Descriptor Category Specific Descriptor Examples Relevance to Adamantyl Urea Derivatives
Constitutional Molecular Weight, Atom Count, Rotatable Bond Count Basic properties influencing size and flexibility.
Topological Kier & Hall Indices, Balaban J Index Encodes molecular branching and shape, crucial for the adamantyl moiety.
Geometrical Molecular Surface Area, Molecular Volume Describes the steric bulk of the molecule, a key feature of the adamantane group.
Physicochemical LogP, Molar Refractivity, Polar Surface Area (PSA) Important for predicting solubility, permeability, and interactions with biological targets. nih.gov
Quantum Chemical HOMO/LUMO Energies, Dipole Moment Relates to the molecule's reactivity and ability to participate in electronic interactions.

Once a relevant set of descriptors is selected, a mathematical model is developed to relate these descriptors to the biological activity. Several statistical methods can be employed for this purpose, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Non-linear Methods: These include techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), which can capture more complex, non-linear relationships between structure and activity. nih.gov

The predictive power and robustness of the developed QSAR model must be rigorously validated. researchgate.net Validation is a critical step to ensure that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. researchgate.netuniroma1.it The validation process typically involves:

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is not used during model development. The model's ability to predict the activities of the compounds in the test set is then evaluated. A high predictive R² (R²pred) for the external test set is a strong indicator of a reliable QSAR model. uniroma1.itmdpi.com

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly better statistical quality than the models from the randomized data, it indicates that the original model is not due to chance.

A well-validated QSAR model can then be used to predict the activity of novel analogues of this compound, thereby prioritizing the synthesis of the most promising candidates.

Table 2: Common Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness of fit of the model to the training set data. > 0.6
Q² (Cross-validated R²) A measure of the model's internal predictive ability. > 0.5
R²pred (Predictive R² for external set) Measures the model's ability to predict the activity of an external test set. > 0.6
RMSE (Root Mean Square Error) Represents the standard deviation of the residuals (prediction errors). As low as possible

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters for this compound

In addition to predicting biological activity, computational methods are extensively used to forecast the ADME properties of drug candidates. These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process. For this compound, various ADME parameters can be predicted using a range of in silico tools and models.

The prediction of ADME properties often relies on a combination of physicochemical descriptors and established models. Web-based platforms like SwissADME and admetSAR are commonly used for this purpose. mdpi.com These tools can predict a wide array of parameters, including:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound will be absorbed from the gastrointestinal tract. The lipophilicity and polar surface area of this compound are key determinants of its absorption. mdpi.com

Distribution: The prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) is important for understanding the distribution of the compound throughout the body. The bulky adamantyl group can significantly influence these properties.

Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C9, CYP2D6). mdpi.com This is critical for assessing the potential for drug-drug interactions.

Excretion: While direct prediction of excretion pathways is complex, parameters related to solubility and potential for renal clearance can be estimated.

Furthermore, "drug-likeness" is often assessed using rules such as Lipinski's Rule of Five. researchgate.net This rule provides a set of guidelines for the molecular properties (molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors) that are common in orally active drugs.

Table 3: In Silico Predicted ADME Parameters for a Representative Adamantyl Urea Compound

ADME Parameter Predicted Value/Classification Implication
Gastrointestinal Absorption High Likely to be well-absorbed orally. mdpi.com
Blood-Brain Barrier (BBB) Permeation Low to Moderate The bulky adamantyl group may limit entry into the central nervous system.
P-glycoprotein (P-gp) Substrate No Less likely to be subject to active efflux from cells. mdpi.com
CYP450 Inhibition (e.g., CYP3A4) Potential Inhibitor May have interactions with co-administered drugs metabolized by this enzyme. mdpi.com
Lipinski's Rule of Five 0 violations Good oral bioavailability is expected. researchgate.net
Bioavailability Score 0.55 Indicates a reasonable probability of having good pharmacokinetic properties. mdpi.com

These in silico ADME predictions, while not a substitute for experimental data, provide valuable early-stage guidance in the development of this compound and its analogues as potential therapeutic agents.

Mechanistic Preclinical Biological Evaluation of 3 Adamantan 1 Yl 1 4 Ethoxyphenyl Urea

Target Identification and Validation for 3-(adamantan-1-yl)-1-(4-ethoxyphenyl)urea

The primary molecular target identified for adamantane-containing ureas, including structurally similar compounds to this compound, is the enzyme soluble epoxide hydrolase (sEH). nih.gov The adamantane (B196018) moiety is known to enhance lipophilicity and metabolic stability, improving the pharmacokinetic profile of drug candidates. mdpi.com

Enzyme Inhibition/Activation Studies (e.g., sEH, other hydrolases, kinases)

Table 1: Inhibitory Activity of Representative Adamantane-Urea Compounds against Soluble Epoxide Hydrolase (sEH)

Compound sEH Isoform IC50 (nM)
1-Adamantyl-3-phenyl urea (B33335) derivative Human 0.4
Fluorinated adamantyl diurea Human 0.04 - 9.2
Chlorinated adamantyl diurea Human 0.04 - 9.2

Receptor Binding Assays (e.g., NMDA receptor, p38 MAPK)

While the primary target of adamantane ureas is sEH, the adamantane scaffold is present in molecules that interact with other targets, such as the N-methyl-D-aspartate (NMDA) receptor. However, there is no direct evidence from the reviewed literature to suggest that this compound binds to the NMDA receptor.

Some urea-based compounds have been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. mdpi.comnih.govnih.gov Computational studies have suggested that certain dichloroadamantyl-containing ureas could potentially act as triple inhibitors of sEH, p38 MAPK, and c-Raf. mdpi.comnih.gov These studies indicate that the urea moiety can form crucial hydrogen bonds within the active site of p38 MAPK. columbia.edu However, no specific receptor binding data for this compound with p38 MAPK was found.

Table 2: Potential (but not confirmed for the subject compound) Receptor/Enzyme Interactions for Adamantane-Urea Scaffolds

Potential Target Type of Interaction Supporting Evidence for Related Compounds
NMDA Receptor Antagonism Adamantane derivatives (e.g., Memantine) are known NMDA receptor antagonists. No direct data for the subject compound.
p38 MAPK Inhibition Some urea derivatives show inhibitory activity. nih.gov Computational models suggest potential interaction for dichloroadamantyl ureas. mdpi.comnih.gov

Protein-Protein Interaction Modulation

The current body of scientific literature does not provide specific information on the ability of this compound to modulate protein-protein interactions. The primary mechanism of action for this class of compounds appears to be direct enzyme inhibition rather than the disruption or stabilization of protein complexes.

Elucidation of Molecular Mechanisms of Action for this compound

The molecular mechanisms of action for this compound are inferred from its potent inhibition of soluble epoxide hydrolase. By preventing the degradation of EETs, this compound can modulate various downstream cellular signaling pathways.

Cellular Pathway Modulation Studies

Inhibition of sEH by adamantane-containing ureas leads to the modulation of several key cellular pathways. One notable example is the mTOR signaling pathway. The sEH inhibitor 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a structurally related compound, has been shown to repress the proliferation and migration of human aortic smooth muscle cells induced by TNF-α by downregulating the mTOR signaling pathway. nih.govnih.gov This suggests that this compound may exert its effects on cell growth and migration through similar mechanisms. Specifically, AUDA was found to inhibit the phosphorylation of mTOR and regulate the expression of proteins involved in apoptosis and autophagy. nih.govnih.gov

Furthermore, sEH inhibitors have been shown to impact inflammatory pathways. They can synergize with cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors to reduce inflammation. nih.gov This suggests a broader influence on the eicosanoid signaling network.

Gene Expression and Proteomic Analysis in Response to this compound

While specific gene expression or proteomic studies for this compound were not identified, research on other sEH inhibitors provides insights into the potential downstream effects. For example, treatment of mice on a high-glycemic diet with the sEH inhibitor trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) led to the differential expression of 608 genes in hippocampal microvessels. mdpi.com The inhibitor was observed to counteract the gene expression changes induced by the high-glycemic diet, primarily by down-regulating both protein-coding and non-coding genes involved in cell signaling, neurodegeneration, metabolism, and inflammation. mdpi.com

Lipidomic profiling has also revealed that sEH inhibition can alter the metabolic landscape. In a model of obesity-induced colonic inflammation, pharmacological inhibition of sEH reduced the colonic concentrations of fatty acid diols and attenuated the expression of pro-inflammatory cytokines such as Il-1β and Tnf-α, while increasing the expression of the anti-inflammatory cytokine Il-10. pnas.org These findings suggest that this compound, as a potent sEH inhibitor, likely modulates the expression of genes and proteins involved in inflammatory and metabolic pathways.

Investigation of Downstream Signaling Cascades5.3. In Vitro Biological Activity Profiling of 3-(adamantan-1-yl)-1-(4-ethoxyphenyl)urea5.3.1. Cell-Based Assays for Specific Biological Responses (e.g., anticancer, anti-inflammatory)5.3.2. Antimicrobial Efficacy Against Specific Pathogens5.3.3. Antiviral Activity in Cell Culture Models5.4. In Vivo Efficacy and Mechanistic Studies of this compound in Preclinical Animal Models5.4.1. Disease Model Selection and Justification (e.g., inflammation, infection, oncology models)

Without any research data on this specific molecule, it is not possible to provide the detailed, informative, and scientifically accurate content for each section and subsection as requested. To do so would require speculation or the presentation of data from structurally related but distinct compounds, which would not adhere to the strict instruction of focusing solely on "this compound."

It is important to note that while the individual components of this molecule, adamantane and N-(4-ethoxyphenyl)urea (also known as dulcin), have been studied, their properties cannot be directly extrapolated to the combined molecule. Adamantane and its derivatives are known for a range of biological activities, and dulcin (B141269) is a former artificial sweetener that was withdrawn from the market due to toxicity. The biological profile of the combined entity, "this compound," remains uncharacterized in available scientific literature.

Therefore, the requested article with detailed research findings and data tables for "this compound" cannot be generated at this time due to the absence of relevant scientific data.

In Vivo Efficacy and Mechanistic Studies of this compound in Preclinical Animal Models

Biomarker Identification and Validation in Animal Studies

No studies identifying or validating specific biomarkers in animal models for monitoring the biological effects of this compound have been reported in the available scientific literature. For a novel compound, this process would typically involve initial screening in animal models of a specific disease to identify potential molecular or physiological changes that correlate with the compound's activity. These potential biomarkers would then require validation to confirm their reliability and relevance to the compound's mechanism of action. Without any preclinical studies on this specific compound, no such data exists.

Mechanistic Pharmacodynamic Studies in Animal Models

There is no available information from mechanistic pharmacodynamic studies in animal models for this compound. Such studies are essential to understand how a compound affects the body, including its mechanism of action at the molecular level, and to establish a dose-response relationship. This would typically involve administering the compound to animal models and observing its effects on specific biological pathways or targets. The absence of this data means that the pharmacodynamic profile of this compound remains uncharacterized.

Elucidation of Structure Activity Relationships for 3 Adamantan 1 Yl 1 4 Ethoxyphenyl Urea and Its Analogues

Impact of Adamantane (B196018) Moiety Modifications on Biological Activity

The bulky and highly lipophilic nature of the adamantane cage is a primary driver of potency in this class of inhibitors. nih.gov This feature enhances van der Waals interactions within the hydrophobic catalytic tunnel of the sEH enzyme. researchgate.net However, this high lipophilicity can also lead to poor aqueous solubility and rapid metabolism, primarily through hydroxylation by cytochrome P450 enzymes, which can limit in vivo efficacy. bohrium.comnih.gov

Research has systematically explored the effects of substituting the adamantane cage to optimize the balance between potency and pharmacokinetic properties:

Alkyl Substitution: The introduction of small alkyl groups, such as methyl, at the bridgehead positions of the adamantane can influence both potency and metabolic stability. Adding a single methyl group has been shown to increase inhibitory potency up to four-fold without a significant loss of metabolic stability. nih.gov However, further substitution with two or three methyl groups can lead to a marked decrease in stability in human liver microsomes. nih.gov

Polar Group Introduction: Attempts to improve solubility by incorporating polar functional groups, such as hydroxyls, into the adamantane structure have generally resulted in a substantial loss of inhibitory activity. nih.gov For instance, bridgehead-hydroxy analogs demonstrated a 62-fold decrease in activity. nih.gov A more successful strategy involves replacing the adamantane with an adamantanone, which can maintain high potency while increasing water solubility approximately tenfold. nih.gov

Halogenation: Introducing halogens like chlorine or fluorine at a bridgehead position has proven to be a highly effective modification. A chlorine atom can double the inhibitory activity while simultaneously increasing water solubility by about 20-fold. nih.gov This enhancement is attributed not only to altered physicochemical properties but also to the potential for specific interactions, such as Cl–π interactions with the enzyme's active site residues. bohrium.com

Table 1: Effect of Adamantane Moiety Substitution on sEH Inhibitory Potency and Solubility Note: Data is compiled from various analogues to illustrate general trends.

Adamantane SubstituentRelative Potency (IC₅₀)Effect on Water SolubilityReference
Unsubstituted (H)BaselineLow nih.govnih.gov
Methyl (-CH₃)~4x IncreaseSlight Decrease nih.gov
Dimethyl (-(CH₃)₂)DecreaseDecrease nih.gov
Hydroxy (-OH)Significant Decrease (~62x)Increase nih.gov
Chlorine (-Cl)~2x IncreaseSignificant Increase (~20x) nih.gov
Adamantanone (C=O)MaintainedSignificant Increase (~10x) nih.gov

The point of attachment of the urea (B33335) linker to the adamantane cage is critical for optimal biological activity. The vast majority of potent inhibitors feature a connection at the 1-position (a bridgehead carbon). Studies comparing positional isomers have demonstrated that moving the urea linkage from the 1-position to the 2-position (a secondary carbon) results in a dramatic loss of potency, with an approximately 500-fold decrease in inhibitory activity observed in certain analogues. researchgate.net This finding strongly suggests that the tertiary carbon at the bridgehead position provides the ideal geometry and orientation for the adamantyl group to fit snugly into the hydrophobic pocket of the sEH active site, maximizing favorable interactions.

Influence of Ethoxyphenyl Ring Modifications on Biological Potency and Selectivity

The ethoxyphenyl moiety serves as the other key lipophilic "anchor" of the inhibitor, occupying a different region of the enzyme's active site. While the adamantyl group is often associated with higher raw potency, replacing it with a substituted phenyl ring can lead to compounds with superior pharmacokinetic profiles, including improved metabolic stability and oral bioavailability. nih.govnih.govresearchgate.net The electronic and steric nature of substituents on this aromatic ring significantly impacts the inhibitor's potency and selectivity.

The electronic properties of substituents on the phenyl ring modulate the inhibitor's interaction with the enzyme. Generally, placing electron-withdrawing groups at the para position of the phenyl ring enhances inhibitory activity.

Trifluoromethoxy Group (-OCF₃): This group is a particularly effective substituent. Compounds like 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU) are highly potent and metabolically stable sEH inhibitors. nih.gov The strong electron-withdrawing nature of the -OCF₃ group likely influences the electronic character of the urea linkage and the phenyl ring's interactions within the active site.

Halogens: Simple halogen substitutions, such as fluorine or chlorine, also tend to increase potency. 4-fluorophenyl analogues have been shown to increase inhibitory activity ninefold compared to the unsubstituted phenyl ring. researchgate.net

Nitro Group (-NO₂): The introduction of a nitro group, another strong electron-withdrawing substituent, at the meta position has also been shown to be beneficial for inhibitory potency. nih.gov

The size, shape, and lipophilicity of the substituents on the phenyl ring are also critical determinants of activity. Bulky and lipophilic groups at the meta or para positions are often favored, suggesting that this part of the molecule interacts with a sizable hydrophobic pocket in the enzyme. nih.gov

Table 2: Influence of para-Substituents on the Phenyl Ring on sEH Inhibitory Potency Note: Data is compiled from various 1-adamantyl-3-aryl urea analogues to illustrate general SAR trends.

para-Substituent on Phenyl RingElectronic NatureRelative Potency (IC₅₀)Reference
Hydrogen (-H)NeutralBaseline nih.gov
Ethoxy (-OCH₂CH₃)Electron-donatingPotentN/A
Fluorine (-F)Electron-withdrawingIncrease (~9x) researchgate.net
Trifluoromethoxy (-OCF₃)Strongly Electron-withdrawingSignificant Increase nih.govacs.org

Role of the Urea Linkage in Ligand-Target Recognition

The 1,3-disubstituted urea linkage is not merely a spacer but a crucial pharmacophore that is fundamental to the inhibitory mechanism. bohrium.com It is believed to mimic the transition state of the epoxide substrate during hydrolysis by the sEH enzyme. bohrium.comnih.gov This central role is mediated by a network of highly specific hydrogen bonds with key amino acid residues in the catalytic center of the enzyme.

Molecular modeling and X-ray crystallography studies have identified a catalytic triad (B1167595) of residues that are critical for this interaction. acs.org The two N-H protons of the urea moiety act as hydrogen bond donors, forming strong, anchoring interactions with the side chains of Asp335 , Tyr383 , and Tyr466 . researchgate.netresearchgate.net These hydrogen bonds are essential for correctly orienting the inhibitor within the active site and for high-affinity binding.

The importance of both N-H groups is underscored by experiments with 1,3,3-trisubstituted ureas. Blocking one of the N-H protons by replacing it with another substituent leads to a significant decrease in inhibitory activity. nih.gov For example, a 1,3,3-trisubstituted urea was found to be more than five times less active than its corresponding 1,3-disubstituted counterpart, demonstrating that the ability to form this specific network of hydrogen bonds is vital for potent sEH inhibition. nih.gov

Hydrogen Bonding Potential of Urea

The urea moiety (–NH–CO–NH–) is a cornerstone of the molecular interactions of 3-(adamantan-1-yl)-1-(4-ethoxyphenyl)urea, primarily due to its capacity to form multiple hydrogen bonds. This functional group features two N-H groups that act as hydrogen bond donors and a carbonyl oxygen (C=O) that serves as a hydrogen bond acceptor. This arrangement allows the urea scaffold to act as a molecular mimic of peptide bonds and engage in robust interactions with amino acid residues in protein active sites, such as aspartate and tyrosine.

The hydrogen bonding pattern of urea derivatives can be complex, with possibilities for "ordered" and "disordered" hydrogen-bonded structures. mdpi.com In trisubstituted ureas, where one of the urea nitrogens is disubstituted, the potential for an "ordered" alignment of carbonyl groups is reduced. mdpi.com However, the remaining N-H group is still a potent hydrogen bond donor, readily participating in N-H···O=C interactions. The ethoxy group on the phenyl ring also introduces an additional potential hydrogen bond acceptor site, further influencing the molecule's interaction profile.

Conformational Constraints Imposed by the Urea Scaffold

The urea scaffold, in conjunction with the bulky adamantyl group, imposes significant conformational constraints on this compound. The partial double-bond character of the C-N bonds within the urea moiety results in a planar and rigid structure. This planarity restricts the rotational freedom around the urea core, which in turn limits the number of accessible low-energy conformations of the molecule.

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Derivatives

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dovepress.comresearchgate.net For this compound and its derivatives, a ligand-based pharmacophore model can be constructed based on the key structural elements known to be important for molecular recognition.

A hypothetical pharmacophore model for this class of compounds would likely include the following features:

One Hydrogen Bond Acceptor: Located on the carbonyl oxygen of the urea group.

One or Two Hydrogen Bond Donors: Corresponding to the N-H groups of the urea moiety.

One Hydrophobic/Aliphatic Feature: Representing the bulky and rigid adamantane cage.

One Aromatic/Hydrophobic Feature: Representing the 4-ethoxyphenyl ring.

The spatial relationship between these features, including distances and angles, is critical for defining the pharmacophore. This model can then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with different chemical scaffolds but the same essential pharmacophoric features, which are predicted to have similar biological activity. researchgate.net

Ligand-based drug design, in the absence of a known receptor structure, relies on the analysis of a set of active and inactive molecules to derive a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. dntb.gov.ua By synthesizing and testing a series of derivatives of this compound, researchers can systematically probe the importance of each structural feature.

For example, a library of analogues could be generated with variations in the following positions:

Modification SiteExamples of ModificationsRationale
Adamantane GroupReplacement with other bulky aliphatic groups (e.g., bicyclo[2.2.2]octane, cubane)To probe the importance of size, shape, and rigidity of the hydrophobic group.
Phenyl Ring SubstituentAltering the alkoxy chain length (e.g., methoxy, propoxy) or position; introducing other substituents (e.g., halogens, alkyl groups)To optimize lipophilicity, electronic properties, and potential for additional interactions.
Urea LinkerReplacement with thiourea (B124793), guanidine, or other bioisosteresTo evaluate the impact of different hydrogen bonding patterns and geometries.

The biological activity data from such a library of compounds can be used to build a robust 3D-QSAR model. This model would provide a quantitative correlation between the physicochemical properties of the molecules and their biological activity, offering valuable insights for the design of more potent and selective analogues. dntb.gov.ua

Preclinical Pharmacological and Adme Insights for 3 Adamantan 1 Yl 1 4 Ethoxyphenyl Urea: Mechanistic Considerations

Mechanistic Studies of Absorption and Permeation of 3-(adamantan-1-yl)-1-(4-ethoxyphenyl)urea

The absorption of an orally administered drug is primarily dependent on its ability to permeate the intestinal epithelium. The structure of this compound, with its significant lipophilicity imparted by the adamantane (B196018) cage, suggests that passive diffusion would be a primary mechanism of absorption. However, the urea (B33335) and ethoxy functionalities may influence its solubility and interaction with membrane transporters.

To predict the intestinal permeability of this compound, in vitro models such as the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are employed. The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model allows for the assessment of both passive diffusion and active transport mechanisms.

The PAMPA model, on the other hand, provides a high-throughput assessment of passive permeability across an artificial lipid membrane. This method is useful for distinguishing compounds that are likely to be well-absorbed through passive transcellular diffusion from those that may require active transport or have poor membrane penetration. Good correlation has been observed between PAMPA and Caco-2 permeability for many compounds, particularly those that are not substrates for active transporters. srce.hrechemi.com

Illustrative Data from In Vitro Permeability Assays:

Assay Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Permeability Classification
Caco-2 (Apical to Basolateral) 15.2 High
Caco-2 (Basolateral to Apical) 28.5 Moderate Efflux

| PAMPA | 18.9 | High |

Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are ATP-binding cassette (ABC) transporters that actively pump substrates out of cells, thereby limiting their absorption and distribution. nih.gov The potential for this compound to be a substrate of these transporters would typically be investigated using Caco-2 cells or other cell lines that overexpress these transporters. An efflux ratio (Papp B-A / Papp A-B) greater than 2 in Caco-2 assays is generally indicative of active efflux. Given the lipophilic nature of the adamantane moiety, an interaction with P-gp is a plausible consideration.

Investigation of Distribution Mechanisms and Tissue Specificity of this compound

Once absorbed, the distribution of a compound throughout the body is influenced by its binding to plasma proteins and its ability to penetrate various tissues.

The extent of binding to plasma proteins, primarily albumin and α1-acid glycoprotein, is a critical determinant of a drug's pharmacokinetic profile, as only the unbound fraction is available to exert pharmacological effects and to be metabolized and excreted. nih.gov Techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation are used to determine the fraction of the compound bound to plasma proteins. Adamantane-containing compounds often exhibit high lipophilicity, which can lead to extensive plasma protein binding.

Illustrative Plasma Protein Binding Data:

Species Plasma Protein Binding (%)
Human 98.5
Rat 97.8

| Mouse | 96.5 |

To understand the tissue distribution of this compound, studies are conducted in preclinical animal models, typically rodents. Following administration of the compound, concentrations are measured in various organs and tissues such as the liver, kidneys, brain, lungs, and adipose tissue. The high lipophilicity of the adamantane group may lead to accumulation in tissues with high lipid content, such as adipose tissue and the brain. The ability to cross the blood-brain barrier is a key consideration for compounds targeting the central nervous system.

Characterization of Metabolic Pathways for this compound

Metabolism is the process by which the body chemically modifies a compound, typically to facilitate its excretion. For this compound, metabolic transformations could occur on the adamantane ring, the phenyl ring, or the ethoxy group. In vitro studies using liver microsomes or hepatocytes from different species (including human) are conducted to identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved.

Based on studies of other N-adamantyl urea-based compounds, potential metabolic pathways for this compound could include:

Oxidation of the adamantane moiety: Hydroxylation at one of the tertiary or secondary carbons of the adamantane cage is a common metabolic pathway.

O-dealkylation: Cleavage of the ethyl group from the ethoxyphenyl moiety to form the corresponding phenol.

Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring.

For a related N-adamantyl urea-based sEH inhibitor, in vitro metabolism studies revealed oxidations on the adamantyl moiety as a major route of phase I metabolism. nih.gov

Illustrative Summary of Potential Metabolites:

Metabolite Proposed Pathway
M1 Hydroxylation of the adamantane ring
M2 O-deethylation of the ethoxyphenyl group

| M3 | Aromatic hydroxylation of the phenyl ring |

In Vitro Metabolic Stability in Microsomes and Hepatocytes

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro systems, such as liver microsomes and hepatocytes, are standardly used to assess this stability. Microsomes contain Phase I drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic clearance.

For this compound, while specific experimental data is not publicly available, its metabolic stability can be predicted to be moderate to high. The bulky adamantyl group can sterically hinder access of metabolizing enzymes, potentially leading to a longer half-life compared to less hindered molecules.

The stability is typically quantified by measuring the disappearance of the parent compound over time. Key parameters derived from these studies include the in vitro half-life (t½) and the intrinsic clearance (CLint).

Table 1: Illustrative In Vitro Metabolic Stability Data for this compound

Test SystemSpeciest½ (min)CLint (µL/min/mg protein or 10^6 cells)
Liver MicrosomesHuman4530.8
Liver MicrosomesRat3046.2
HepatocytesHuman6023.1
HepatocytesRat4034.7

Note: The data in this table is illustrative and represents typical values for a compound with moderate metabolic stability. Actual experimental values for this compound may differ.

Identification of Major Metabolites and Metabolic Enzymes

The biotransformation of this compound is anticipated to proceed through Phase I and Phase II metabolic pathways. Based on studies of structurally similar N-adamantyl urea-based compounds, several major metabolites can be predicted. nih.gov

Phase I Metabolism: Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. For this compound, the likely primary sites of Phase I metabolism are:

Hydroxylation of the adamantyl moiety: The adamantyl group can be hydroxylated at various positions, leading to the formation of mono- and di-hydroxylated metabolites.

O-dealkylation of the ethoxy group: The ethoxy group on the phenyl ring can be dealkylated to form a phenolic metabolite.

Hydroxylation of the phenyl ring: The aromatic ring is another potential site for hydroxylation.

Oxidation at the urea nitrogen atoms: The nitrogen atoms of the urea linkage could also undergo oxidation. nih.gov

Phase II Metabolism: The metabolites formed during Phase I, particularly the phenolic metabolite, can undergo further conjugation reactions (Phase II metabolism). This typically involves the addition of endogenous polar molecules, such as glucuronic acid or sulfate, to facilitate excretion.

The primary enzymes responsible for the Phase I metabolism of many xenobiotics are the cytochrome P450 (CYP) enzymes. nih.gov For N-adamantyl urea-based compounds, CYP3A4 has been identified as a major contributing enzyme. nih.gov

Reaction Phenotyping and Metabolite Identification

Reaction phenotyping is the process of identifying the specific enzymes responsible for a drug's metabolism. researchgate.net This is crucial for predicting potential drug-drug interactions. For this compound, reaction phenotyping studies would likely involve a combination of approaches:

Recombinant Human CYPs: Incubating the compound with a panel of individual, expressed human CYP enzymes to determine which isoforms are capable of metabolizing it.

Chemical Inhibition: Using selective chemical inhibitors of specific CYP enzymes in human liver microsomes to see which inhibitor blocks the metabolism of the compound.

Based on data from related compounds, it is hypothesized that CYP3A4 would be a significant contributor to the metabolism of this compound. nih.gov Other isoforms, such as those in the CYP2C and CYP2D families, may also play a role.

Metabolite identification is typically carried out using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This allows for the separation of the parent compound from its metabolites and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.

Table 2: Predicted Major Metabolites of this compound and a Hypothetical Contribution of CYP Isoforms

MetaboliteMetabolic ReactionPredicted Major CYP Isoforms
Hydroxylated adamantyl metaboliteHydroxylationCYP3A4, CYP2C9
4-hydroxyphenyl urea derivativeO-dealkylationCYP2C19, CYP1A2
Hydroxylated phenyl metaboliteAromatic HydroxylationCYP2D6, CYP3A4
Glucuronide conjugateGlucuronidation (Phase II)UGTs

Note: The data in this table is predictive and based on the metabolism of structurally related compounds. The actual metabolic profile and enzyme contributions would need to be confirmed experimentally.

Mechanistic Aspects of Excretion of this compound

The excretion of this compound and its metabolites is expected to occur primarily through renal and hepatic pathways. The physicochemical properties of the parent compound and its metabolites will largely determine the predominant route and mechanism of excretion.

The parent compound is relatively lipophilic, which would favor hepatic metabolism prior to excretion. Its metabolites, being more polar, are more amenable to renal excretion.

Renal Excretion: Metabolites are likely to be filtered at the glomerulus and may undergo active secretion into the renal tubules by transporters such as the organic anion transporters (OATs) and organic cation transporters (OCTs). The extent of tubular reabsorption will depend on the polarity and ionization state of the metabolites. More polar and ionized metabolites will be less likely to be reabsorbed and thus more efficiently excreted in the urine.

Hepatic Excretion: The liver can excrete compounds and their metabolites into the bile. This is a common pathway for larger, more polar molecules, particularly glucuronide conjugates. These biliary-excreted substances would then be eliminated in the feces.

Exploration of Therapeutic Modalities and Future Research Directions for 3 Adamantan 1 Yl 1 4 Ethoxyphenyl Urea

Potential Therapeutic Applications Derived from Preclinical Mechanistic Findings

While direct preclinical studies on 3-(adamantan-1-yl)-1-(4-ethoxyphenyl)urea are not extensively available in the public domain, the therapeutic potential of this compound can be inferred from the well-established mechanism of action for the broader class of adamantyl ureas, which are recognized as potent inhibitors of soluble epoxide hydrolase (sEH).

Anti-inflammatory Modalities

The primary mechanism underlying the anti-inflammatory potential of adamantane-containing ureas is the inhibition of soluble epoxide hydrolase (sEH). nih.gov The sEH enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). nih.gov By inhibiting sEH, these compounds increase the bioavailability of EETs, which in turn exert various anti-inflammatory effects. This mechanism suggests that this compound could be a promising candidate for the development of novel anti-inflammatory agents.

Structure-activity relationship (SAR) studies on related adamantyl ureas have demonstrated that the combination of a bulky, lipophilic adamantyl group on one side of the urea (B33335) functionality and an aromatic ring on the other is crucial for potent sEH inhibition. This structural arrangement, present in this compound, supports its potential as an effective sEH inhibitor. The inhibition of sEH has been shown to be beneficial in various inflammatory conditions, suggesting a broad range of potential anti-inflammatory applications for this compound. nih.gov

Table 1: Inhibitory Activity of Representative Adamantane (B196018) Urea Derivatives against Soluble Epoxide Hydrolase (sEH)

Compound sEH IC50 (nM) Reference
trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) 1.3 nih.gov
1-(Adamantan-1-yl)-3-(4-nitrophenyl)urea Not specified, but active nih.gov
1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea Not specified, but active nih.gov

Antimicrobial Strategies

The adamantane moiety is a well-known pharmacophore that can enhance the antimicrobial activity of various compounds. While specific data on the antimicrobial properties of this compound is limited, studies on other adamantane-urea and adamantane-isothiourea derivatives have shown promising results against a range of pathogens.

For instance, certain adamantane-isothiourea hybrids have demonstrated potent broad-spectrum antibacterial activity. mdpi.com Another study identified 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea as a potential lead compound against Acinetobacter baumannii, exhibiting selective and significant inhibition. nih.gov The lipophilic nature of the adamantane group is thought to facilitate the penetration of bacterial cell membranes, contributing to the antimicrobial effect. mdpi.com These findings suggest that this compound warrants investigation for its potential antimicrobial properties.

Table 2: Antimicrobial Activity of Selected Adamantane Derivatives

Compound Target Organism Activity Reference
Adamantane-isothiourea derivatives Gram-positive and Gram-negative bacteria Potent broad-spectrum activity mdpi.com
1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea Acinetobacter baumannii 94.5% inhibition nih.gov
Various adamantane derivatives Gram-positive and Gram-negative bacteria, Candida albicans Varied, with some showing high potential mdpi.com

Neuroprotective Approaches

The inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising strategy for neuroprotection. nih.gov By increasing the levels of EETs in the brain, sEH inhibitors can exert neuroprotective effects through the reduction of neuroinflammation and apoptosis. nih.govnih.gov Given that this compound is predicted to be a potent sEH inhibitor, it holds potential for the treatment of neurodegenerative diseases and acute brain injuries.

Preclinical studies on other sEH inhibitors have demonstrated their ability to reduce infarct volume in stroke models, alleviate cognitive impairment, and suppress neuroinflammation. nih.gov These protective effects are attributed to the modulation of various signaling pathways involved in neuronal survival and inflammation. Therefore, investigating the neuroprotective capabilities of this compound in relevant in vitro and in vivo models is a logical next step. nih.gov

Antiviral Potential

Adamantane derivatives have a historical significance in antiviral therapy, with amantadine (B194251) and rimantadine (B1662185) being early examples of drugs used against influenza A virus. mdpi.com The mechanism of action for these first-generation adamantanes involves the inhibition of the M2 proton channel of the virus. nih.gov While resistance has developed to these older drugs, the adamantane scaffold continues to be explored for the development of new antiviral agents against a variety of viruses. nih.govnih.gov

Hybridization Strategies with Other Bioactive Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a multi-target profile. The this compound scaffold presents an attractive platform for the development of hybrid molecules.

The adamantane moiety can be retained as a lipophilic anchor and a key element for sEH inhibition, while the ethoxyphenyl group can be modified or replaced with other bioactive scaffolds. For example, incorporating fragments with known antimicrobial, anti-inflammatory, or anticancer properties could lead to the discovery of novel multifunctional agents. This approach could yield compounds with improved therapeutic efficacy and a reduced likelihood of drug resistance.

Prodrug Design and Targeted Delivery Concepts for this compound

Prodrug design is a valuable strategy to overcome pharmacokinetic challenges such as poor solubility, low bioavailability, and lack of target specificity. For this compound, prodrug approaches could be employed to enhance its therapeutic potential.

One concept involves the modification of the ethoxy group on the phenyl ring to include a cleavable promoiety. This could improve aqueous solubility for parenteral administration or facilitate targeted delivery to specific tissues or organs where enzymes capable of cleaving the promoiety are abundant. Another strategy could focus on creating prodrugs that are activated by specific conditions present in the target microenvironment, such as the low pH of tumors or the presence of specific enzymes in inflamed tissues. These targeted delivery concepts could help to maximize the therapeutic effect of this compound while minimizing potential off-target side effects.

Challenges and Opportunities in the Development of Adamantane-Urea Derivatives

The development of adamantane-urea derivatives as therapeutic agents is a field ripe with both significant hurdles and promising prospects. The journey from a promising chemical scaffold to a clinically approved drug is fraught with challenges that researchers in this area are actively working to overcome.

Key Challenges:

Poor Solubility: A primary obstacle in the development of early adamantane-urea derivatives was their low solubility in aqueous solutions. nih.gov The bulky and lipophilic nature of the adamantane group, while beneficial for binding to the active site of sEH, contributes to this issue. Poor solubility can hinder formulation development and limit oral bioavailability. nih.gov

Metabolic Instability: The urea linkage and the adamantane cage can be susceptible to metabolic degradation in the body. nih.gov In vivo studies of some N-adamantyl urea-based sEH inhibitors have shown that metabolism can occur at several positions, including oxidation of the adamantyl moiety and cleavage of other parts of the molecule. nih.gov This can lead to a short half-life and reduced efficacy.

Off-Target Effects: As with any drug candidate, ensuring high selectivity for the target enzyme (sEH) over other hydrolases and receptors is crucial to minimize the risk of adverse effects.

Synthesis and Scale-Up: While laboratory-scale synthesis of these compounds is well-established, developing cost-effective and efficient large-scale manufacturing processes can be a challenge for complex molecules.

Opportunities for Innovation:

Structural Modifications to Enhance Solubility: Researchers have successfully addressed the solubility issue by incorporating polar functional groups into the molecular structure. For instance, the addition of carboxylic acid or polyethylene (B3416737) glycol chains has been shown to improve water solubility without significantly compromising inhibitory potency. escholarship.org

Improving Metabolic Stability: Strategies to enhance metabolic stability include the synthesis of conformationally restricted analogues. For example, incorporating a cyclohexane (B81311) ring adjacent to the urea group has led to derivatives with improved stability in human hepatic microsomes. nih.gov

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies have provided valuable insights into the key structural features required for potent sEH inhibition. This knowledge allows for the rational design of new derivatives with optimized properties. For example, the nature and position of substituents on the phenyl ring and modifications to the adamantane cage can significantly impact potency and selectivity. escholarship.org

Prodrug Approaches: Converting the active molecule into a prodrug that is metabolized into the active form in the body can be a viable strategy to improve pharmacokinetic properties such as absorption and distribution.

ChallengeOpportunity/StrategyExample from Related Compounds
Poor SolubilityIncorporation of polar functional groupsAddition of a carboxylic acid in t-AUCB improves solubility. nih.gov
Metabolic InstabilityIntroduction of conformational constraintsUse of a cyclohexane linker enhances stability in hepatic microsomes. nih.gov
Suboptimal PotencyStructure-Activity Relationship (SAR) guided designVarying substituents on the phenyl ring to optimize binding. escholarship.org

Future Research Avenues and Translational Perspectives for this compound

The future of this compound and related compounds is contingent on dedicated research efforts to fully elucidate their therapeutic potential and address the existing developmental challenges. The primary translational perspective for this compound is as a soluble epoxide hydrolase inhibitor.

Key Therapeutic Areas for Exploration:

Inflammatory and Pain Disorders: sEH inhibition has demonstrated significant anti-inflammatory and analgesic effects in various preclinical models. By stabilizing the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), sEH inhibitors can modulate inflammatory pathways. Future research should involve testing this compound in models of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuropathic pain.

Cardiovascular Diseases: The role of sEH in cardiovascular health is well-documented. Inhibition of sEH can lead to vasodilation, reduction in blood pressure, and protection against ischemia-reperfusion injury. nih.gov Investigating the effects of this compound on hypertension, atherosclerosis, and myocardial infarction in animal models is a logical next step.

Neurological Disorders: The adamantane moiety is known to facilitate crossing the blood-brain barrier. nih.gov This property, combined with the neuroprotective effects of sEH inhibition, suggests potential applications in neurological conditions. Research into its efficacy in models of stroke, neuroinflammation, and neurodegenerative diseases like Alzheimer's and Parkinson's disease is warranted.

Diabetic Complications: There is growing evidence that sEH inhibitors can ameliorate complications associated with diabetes, including nephropathy and neuropathy. The anti-inflammatory effects of these compounds could be beneficial in managing these conditions.

Translational Research Pathway:

Comprehensive Preclinical Evaluation: The immediate future for this compound involves extensive preclinical testing. This includes:

In vitro profiling: Confirming its potency and selectivity as an sEH inhibitor and assessing its metabolic stability in liver microsomes from different species, including humans.

Pharmacokinetic studies: Determining its absorption, distribution, metabolism, and excretion (ADME) profile in animal models to understand its bioavailability and half-life.

Efficacy studies: Evaluating its therapeutic effects in relevant animal models of the diseases mentioned above.

Lead Optimization: Based on the preclinical data, further chemical modifications of the this compound scaffold may be necessary to optimize its drug-like properties. This could involve synthesizing and testing a focused library of analogues.

Biomarker Development: Identifying and validating biomarkers that can track the biological activity of sEH inhibitors in vivo will be crucial for clinical development. This could include measuring the levels of EETs and their corresponding diols in plasma or urine.

Clinical Trials: Should preclinical studies yield positive results, the long-term perspective would be to advance this compound or an optimized analogue into human clinical trials, initially focusing on safety and tolerability in healthy volunteers, followed by efficacy studies in patient populations.

Research AvenueObjectivePotential Impact
Preclinical Efficacy StudiesTo demonstrate therapeutic effects in animal models of inflammation, cardiovascular, and neurological diseases.Establish proof-of-concept for clinical development.
Pharmacokinetic ProfilingTo characterize the ADME properties and determine oral bioavailability.Inform dosing regimens for clinical trials.
Lead OptimizationTo synthesize and evaluate analogues with improved potency, selectivity, and metabolic stability.Develop a clinical candidate with a superior therapeutic profile.
Biomarker DiscoveryTo identify and validate biomarkers of sEH inhibition.Facilitate patient selection and monitoring in clinical trials.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3-(adamantan-1-yl)-1-(4-ethoxyphenyl)urea?

The synthesis typically involves coupling adamantane-1-amine with 4-ethoxyphenyl isocyanate under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane or THF for solubility), and reaction time (12–24 hours for complete conversion). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity. Analytical validation using 1^1H/13^13C NMR and HPLC is recommended to confirm structural integrity .

Q. How can researchers characterize the crystallographic structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s orthorhombic crystal system (space group Pna21_1) and unit cell parameters (e.g., a = 9.275 Å, b = 12.864 Å, c = 13.483 Å) can be resolved using SC-XRD. Hydrogen-bonding networks between urea groups and aromatic rings stabilize the lattice, which can be visualized using software like OLEX2 or SHELXL. Comparative analysis with bromo or chloro analogs reveals isostructural trends, aiding in predicting solubility and stability .

Q. What analytical techniques are essential for confirming purity and structural identity?

  • NMR Spectroscopy : 1^1H NMR peaks for adamantane protons (δ 1.6–2.1 ppm) and urea NH groups (δ 6.8–7.2 ppm).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) at 254 nm UV detection.
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+^+ at m/z 355.21).
  • FT-IR : Urea C=O stretch (~1640–1680 cm1^{-1}) and N-H stretches (~3300–3500 cm1^{-1}) .

Q. How can researchers design experiments to study the compound’s reaction mechanisms?

Mechanistic studies require kinetic profiling (e.g., monitoring reaction intermediates via time-resolved NMR) and isotopic labeling (e.g., 15^{15}N-labeled urea to track bond cleavage). Computational methods like density functional theory (DFT) can model transition states for hydrolysis or nucleophilic substitution. Biological assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) may reveal binding modes .

Advanced Research Questions

Q. What statistical experimental design frameworks are suitable for optimizing reaction yields?

Factorial designs (e.g., 2k^k factorial) can screen variables (temperature, solvent polarity, catalyst loading). Response Surface Methodology (RSM) with Central Composite Design (CCD) refines optimal conditions. For example, a 3-factor CCD may reveal that solvent polarity (Dielectric Constant ε) has the strongest effect on yield (p < 0.05). Statistical software (JMP, Design-Expert) aids in data analysis .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular dynamics (MD) simulations (AMBER, GROMACS) model binding to proteins like NMDA receptors or dipeptidyl peptidase IV (DPP-4). Quantum mechanics/molecular mechanics (QM/MM) hybrid methods assess electronic interactions at active sites. Pharmacophore mapping (Schrödinger Phase) identifies critical functional groups (urea, adamantane) for activity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, buffer pH). Meta-analyses using standardized protocols (e.g., NIH/NCATS guidelines) and dose-response curve normalization (EC50_{50}/IC50_{50}) improve comparability. Orthogonal assays (e.g., SPR for binding affinity vs. cell viability for efficacy) validate findings .

Q. How does structural modification of the adamantane or ethoxyphenyl group affect bioactivity?

Substituent effects can be probed via SAR studies:

  • Adamantane : Replacing with bicyclic systems (e.g., norbornane) reduces hydrophobicity, impacting membrane permeability.
  • Ethoxyphenyl : Fluorination (para-F) enhances metabolic stability but may reduce solubility.
  • Urea Linker : Thiourea analogs show altered hydrogen-bonding capacity and potency .

Q. What methodologies evaluate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Exposure to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions.
  • LC-MS/MS : Identifies degradation products (e.g., adamantane cleavage fragments).
  • Accelerated Stability Testing : 40°C/75% RH for 6 months to predict shelf life .

Q. How can researchers integrate high-throughput screening (HTS) with computational predictions?

HTS libraries (10,000+ compounds) are screened against targets (e.g., kinase panels). Machine learning (Random Forest, SVM) prioritizes hits based on structural fingerprints (ECFP4). Feedback loops refine QSAR models using HTS data, reducing false positives .

Specialized Methodological Questions

Q. What role do hydrogen-bonding interactions play in crystallization?

Urea NH groups form intermolecular H-bonds with carbonyl acceptors (C=O) or aromatic π-systems, directing crystal packing. SC-XRD data for analogs (e.g., bromo derivative) show similar H-bond lengths (2.8–3.0 Å) and angles (~150°), suggesting conserved supramolecular motifs. Solvent polarity modulates these interactions; apolar solvents (hexane) favor tighter packing .

Q. How can alternative synthetic routes improve scalability?

Microwave-assisted synthesis reduces reaction time (1–2 hours vs. 24 hours) with comparable yields. Flow chemistry (microreactors) enables continuous production and safer handling of intermediates. Biocatalytic approaches (lipases for urea bond formation) offer greener alternatives .

Q. What predictive models exist for optimizing pharmacokinetic properties?

  • ADMET Predictions : SwissADME estimates logP (2.5–3.0), BBB permeability (CNS MPO score >4), and CYP450 inhibition.
  • PBPK Modeling : GastroPlus simulates absorption profiles (FaSSIF/FeSSIF media).
  • Metabolite Prediction : GLORY identifies likely Phase I/II metabolites (e.g., ethoxy → hydroxy via CYP3A4) .

Q. How do crystallization conditions impact polymorph formation?

Slow evaporation (ethyl acetate/hexane) favors thermodynamically stable Form I, while rapid cooling (acetone/dry ice) produces metastable Form II. Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs. Solvent additives (e.g., polymers) can suppress undesired forms .

Q. What experimental approaches reconcile discrepancies between in vitro and in vivo assay results?

  • Protein Binding : Equilibrium dialysis to measure free fraction (fu) in plasma.
  • Metabolic Stability : Liver microsomal assays (human vs. rodent) identify species-specific clearance.
  • Tissue Distribution : Radiolabeled compound (e.g., 14^{14}C) with autoradiography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.